molecular formula C13H22Cl2N4O B2956256 N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide;dihydrochloride CAS No. 2243511-75-1

N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide;dihydrochloride

Cat. No. B2956256
M. Wt: 321.25
InChI Key: LZYKWLBYLOKBMC-IREPQIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide;dihydrochloride is a useful research compound. Its molecular formula is C13H22Cl2N4O and its molecular weight is 321.25. The purity is usually 95%.
BenchChem offers high-quality N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding and Gene Expression Control

Research has indicated that certain crescent-shaped synthetic analogs, such as pyridine-2-carboxamide-netropsin and 1-methylimidazole-2-carboxamide-netropsin, can specifically bind to DNA sequences, demonstrating the potential for controlling gene expression. These findings highlight the significance of synthetic analogs in molecular biology for targeting specific DNA sequences, thereby offering a pathway to influence gene expression directly (Wade, Mrksich, & Dervan, 1992).

Synthetic Pathways and Molecular Structures

The compound under consideration shares a structural similarity with molecules involved in the synthesis of complex heterocycles, such as pyrrolo[1,2-a]imidazoles, through diastereoselective endo 1,3-dipolar cycloaddition reactions. These reactions are crucial for creating substances with potential biological applications, offering insights into novel synthetic pathways for developing therapeutics (Jones, Howard, Nichols, & Snaith, 1998).

Antimalarial Agents Synthesis

The addition of N-methylimidazole enhances the yield of specific cycloadducts, which are of interest as potential antimalarial agents. This demonstrates the role of such compounds in facilitating chemical reactions that lead to products with significant pharmacological potential (Liu et al., 2014).

Catalysis and Green Chemistry

In the realm of green chemistry, certain derivatives have been synthesized through cyclocondensation reactions, using Brønsted-acidic ionic liquids as catalysts in solvent-free conditions. This research underscores the importance of environmentally friendly catalysts in the synthesis of heterocyclic compounds, highlighting a shift towards more sustainable chemical synthesis practices (Davoodnia et al., 2010).

properties

IUPAC Name

N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O.2ClH/c1-17-8-15-7-12(17)11-6-14-4-10(11)5-16-13(18)9-2-3-9;;/h7-11,14H,2-6H2,1H3,(H,16,18);2*1H/t10-,11+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYKWLBYLOKBMC-IREPQIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CNCC2CNC(=O)C3CC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@@H]2CNC[C@H]2CNC(=O)C3CC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide;dihydrochloride

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